molecular formula C11H14OS B13633978 4-(Phenylthio)pentan-2-one

4-(Phenylthio)pentan-2-one

Cat. No.: B13633978
M. Wt: 194.30 g/mol
InChI Key: XULQFTYHJMHVAM-UHFFFAOYSA-N
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Description

4-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)pentan-2-one typically involves the reaction of a suitable ketone with a phenylthiol derivative. One common method is the Michael addition reaction, where a phenylthiol is added to an α,β-unsaturated ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing the phenylthio group.

Scientific Research Applications

4-(Phenylthio)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Phenylthio)pentan-2-one depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential therapeutic effects .

Comparison with Similar Compounds

    4-(Methylthio)pentan-2-one: Similar structure but with a methylthio group instead of a phenylthio group.

    4-(Ethylthio)pentan-2-one: Contains an ethylthio group.

    4-(Phenylthio)butan-2-one: Shorter carbon chain.

Uniqueness: 4-(Phenylthio)pentan-2-one is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and potential biological activities .

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

4-phenylsulfanylpentan-2-one

InChI

InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3

InChI Key

XULQFTYHJMHVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=CC=C1

Origin of Product

United States

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